molecular formula C15H10O2 B191248 Flavone CAS No. 525-82-6

Flavone

Cat. No.: B191248
CAS No.: 525-82-6
M. Wt: 222.24 g/mol
InChI Key: VHBFFQKBGNRLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavone is a naturally occurring compound belonging to the class of flavonoids, which are polyphenolic compounds found in various plants. The structure of this compound is characterized by a 2-phenylchromen-4-one backbone. Flavones are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of flavones:

Industrial Production Methods: Industrial production of flavones typically involves the extraction of flavonoid-rich plant materials followed by purification processes. Techniques such as ultrasound-assisted extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to obtain high yields of flavones from natural sources .

Chemical Reactions Analysis

Flavones undergo various chemical reactions, including:

    Oxidation: Flavones can be oxidized to form flavonols. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Flavones can be reduced to flavanones using reducing agents such as sodium borohydride.

    Substitution: Flavones can undergo electrophilic substitution reactions, particularly at the aromatic ring. .

Major Products Formed:

    Oxidation: Flavonols

    Reduction: Flavanones

    Substitution: Halogenated or nitrated flavones

Scientific Research Applications

Biological Activities of Flavones

Flavones exhibit a range of biological activities that make them valuable in medicinal and nutritional contexts. Key activities include:

  • Antioxidant Properties : Flavones can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : They inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Potential : Numerous studies suggest that flavones may reduce the risk of various cancers by modulating cell signaling pathways and inducing apoptosis in cancer cells.
  • Cardiovascular Protection : Flavones have been associated with improved cardiovascular health through mechanisms such as vasodilation and lipid profile improvement.

Health Benefits and Case Studies

  • Cognitive Function :
    A study indicated that higher dietary intake of flavones was linked to better subjective cognitive function in older adults. The odds ratio for cognitive decline was significantly lower among those with high flavone intake (OR 0.62) compared to those with low intake, suggesting protective effects against cognitive impairment .
  • Ovarian Cancer Risk :
    Research demonstrated a correlation between this compound consumption and reduced ovarian cancer risk, with studies showing a 20-40% reduction in risk among women with higher flavonoid intake .
  • Breast Cancer :
    A case-control study found a significant inverse relationship between this compound intake and breast cancer risk, indicating that increased consumption may lower the likelihood of developing this type of cancer .

Industrial Applications

Flavones are not only significant in health research but also have practical applications in various industries:

  • Food Industry : Due to their antioxidant properties, flavones are used as natural preservatives and colorants in food products.
  • Pharmaceuticals : The potential therapeutic effects of flavones have led to their exploration as active ingredients in dietary supplements and pharmaceuticals aimed at preventing chronic diseases .
  • Cosmetics : Their antioxidant and anti-inflammatory properties make flavones attractive for use in skincare products.

Data Summary

The following table summarizes key findings related to the applications of flavones:

Application AreaKey FindingsReference
Cognitive FunctionHigher intake linked to better cognitive function (OR 0.62)
Ovarian Cancer20-40% reduction in risk with higher flavonoid intake
Breast CancerSignificant inverse association with breast cancer incidence
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AntioxidantScavenging free radicals; protection against oxidative stress
Pharmaceutical UsesPotential for developing drugs targeting chronic diseases

Mechanism of Action

Flavones are compared with other similar compounds, such as flavonols, flavanones, and aurones:

    Flavonols: Similar to flavones but have a hydroxyl group at the 3-position. They exhibit stronger antioxidant activity.

    Flavanones: Differ from flavones by the saturation of the C2-C3 double bond. They have different biological activities and are less common in nature.

    Aurones: Structurally related to flavones but have a different ring closure.

Comparison with Similar Compounds

  • Apigenin
  • Luteolin
  • Chrysin
  • Baicalein
  • Tangeretin

Biological Activity

Flavones are a class of flavonoids characterized by a specific chemical structure that imparts various biological activities. This article delves into the biological activity of flavones, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications. The discussion is supported by data tables, case studies, and recent research findings.

Structural Characteristics of Flavones

Flavones are polyphenolic compounds with a backbone structure consisting of two aromatic rings (C6) connected by a three-carbon bridge (C3). The general structure can be represented as follows:

Flavone Structure C15H10O2\text{this compound Structure }C_{15}H_{10}O_{2}

Flavones can be found in various plant sources, including fruits, vegetables, and herbs, contributing to their health-promoting properties.

Biological Activities of Flavones

Flavones exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Flavones scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases.
  • Anti-inflammatory Effects : They modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Anticancer Properties : Certain flavones induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : Flavones demonstrate effectiveness against various pathogens.

Table 1: Summary of Biological Activities of Flavones

Biological ActivityMechanism of ActionKey Compounds
AntioxidantScavenging free radicalsLuteolin, Apigenin
Anti-inflammatoryInhibition of NF-κB and COX-2Luteolin, Baicalein
AnticancerInduction of apoptosis and cell cycle arrestMyricetin, Genkwanin
AntimicrobialDisruption of microbial cell wallsQuercetin, Kaempferol
  • Antioxidant Mechanism : Flavones neutralize reactive oxygen species (ROS) through direct scavenging or by enhancing antioxidant enzyme activity (e.g., superoxide dismutase) .
  • Anti-inflammatory Mechanism :
    • Luteolin inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
    • Apigenin has been shown to suppress COX-2 expression and reduce nitric oxide production in macrophages .
  • Anticancer Mechanism :
    • Flavones like myricetin induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
    • They also inhibit key enzymes involved in tumor promotion .
  • Antimicrobial Mechanism : Flavones disrupt microbial membranes and inhibit biofilm formation, making them effective against various bacterial strains .

Case Study 1: Luteolin in Cardioprotection

In a study investigating the cardioprotective effects of luteolin on diabetic rats, it was found that luteolin significantly reduced cardiac fibrosis and inflammation by inhibiting NF-κB signaling. The treatment led to decreased levels of pro-inflammatory cytokines and improved cardiac function .

Case Study 2: Apigenin's Role in Pulmonary Fibrosis

Research demonstrated that apigenin effectively prevented pulmonary fibrosis induced by bleomycin. It reduced levels of TNF-α and TGF-β1 while enhancing antioxidant enzyme activity, showcasing its potential as a therapeutic agent in lung diseases .

Recent Research Findings

Recent literature highlights the ongoing exploration into the synthesis and modification of flavones to enhance their biological activities. For example:

  • New this compound analogs have been developed with improved anticancer properties through structural modifications .
  • Studies have shown that glycosylated flavones exhibit enhanced anti-inflammatory effects compared to their aglycone counterparts .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying flavones in plant extracts, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is widely used for flavone quantification. Validation includes calibration curves using reference standards (e.g., apigenin, luteolin), spike-and-recovery tests, and inter-day reproducibility checks. For metabolomic studies, hierarchical clustering analysis (HCA) and principal component analysis (PCA) help differentiate this compound profiles across samples (#). Subsample homogeneity must be ensured using protocols like incremental sampling to minimize preparation errors .

Q. What statistical methods are appropriate for comparing this compound concentrations across experimental groups?

  • Methodological Answer : ANOVA is suitable for comparing means across multiple groups (e.g., different plant genotypes or treatments). Post-hoc tests (Tukey’s HSD) identify specific differences. For multivariate data (e.g., metabolite profiles), PCA reduces dimensionality, while HCA clusters samples based on this compound accumulation patterns . Ensure numerical precision aligns with instrument sensitivity (e.g., reporting means to ±0.001 mg/g) .

Q. How should this compound solutions be stored to prevent degradation during experiments?

  • Methodological Answer : Store this compound stock solutions in amber vials at -20°C with desiccants to avoid photodegradation and hydrolysis. For in vitro assays, include antioxidants (e.g., ascorbic acid) in buffers. Validate stability via periodic LC-MS checks for degradation products like aglycones .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for flavones across cell-based studies?

  • Methodological Answer : Contradictions often arise from cell-line variability, this compound solubility, or synergism with other compounds. Standardize assays using isogenic cell lines and controlled this compound concentrations (validated via LC-MS). Test combinations with metabolic inhibitors (e.g., CYP450 blockers) to assess bioactivation pathways. Meta-analyses of prior studies should control for confounding variables via multivariate regression .

Q. What strategies optimize this compound extraction while minimizing co-extraction of interfering compounds?

  • Methodological Answer : Use sequential extraction: polar solvents (e.g., methanol/water) for glycosides, followed by ethyl acetate for aglycones. Enzymatic pre-treatment (cellulase) enhances yield from plant cell walls. Monitor purity via NMR or HPLC-DAD spectral deconvolution. A 2024 study achieved 90% purity by combining ultrasound-assisted extraction with solid-phase purification .

Q. How can this compound isomers (e.g., apigenin vs. luteolin) be differentiated in complex mixtures?

  • Methodological Answer : Employ tandem LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns. For chiral isomers, use chiral columns or nuclear magnetic resonance (NMR) spectroscopy. A 2016 study differentiated isoflavones in transgenic rice using retention time alignment and PCA .

Q. What computational approaches predict this compound-protein interactions for mechanistic studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) models this compound binding to target proteins (e.g., kinases). Validate predictions via surface plasmon resonance (SPR) or fluorescence quenching assays. A 2013-2016 project combined Monte Carlo simulations and spectroscopic methods to study this compound-oxidative stress protein interactions .

Q. Experimental Design & Data Analysis

Q. How should researchers design in vitro assays to test this compound bioactivity while ensuring reproducibility?

  • Methodological Answer : Use triplicate biological and technical replicates. Include positive controls (e.g., quercetin for antioxidant assays) and vehicle controls (DMSO <0.1%). Pre-screen flavones for cytotoxicity via MTT assays. Document cell passage numbers and serum batch details to minimize variability .

Q. What protocols validate the purity of synthesized this compound derivatives?

  • Methodological Answer : Combine melting point analysis, HPLC (purity >95%), and ¹H/¹³C NMR for structural confirmation. For novel derivatives, high-resolution mass spectrometry (HR-MS) confirms molecular formulas. Report purity metrics in accordance with ICH guidelines .

Q. How to assess the environmental impact of this compound derivatives in laboratory waste?

  • Methodological Answer : Follow GHS classification (H401: toxic to aquatic life). Treat waste with activated charcoal adsorption before disposal. Conduct Daphnia magna acute toxicity tests (EC₅₀) for novel derivatives. Compliance with P501 disposal protocols is critical .

Q. Handling Data Contradictions

Q. Why do this compound concentrations vary significantly between plant tissues, and how can this be addressed methodologically?

  • Methodological Answer : Tissue-specific this compound accumulation (e.g., higher in petals vs. leaves) is influenced by developmental stage and enzyme expression. Use laser-capture microdissection to isolate specific tissues. A 2024 study identified 78 stage-specific flavones in Rhododendron flowers via DAM analysis .

Q. How to reconcile discrepancies between in silico predictions and experimental this compound bioactivity data?

  • Methodological Answer : Discrepancies may arise from solvent accessibility errors in docking models or post-translational protein modifications. Validate predictions with mutagenesis (e.g., alanine scanning) and orthogonal assays (e.g., isothermal titration calorimetry) .

Properties

IUPAC Name

2-phenylchromen-4-one
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InChI

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFFQKBGNRLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
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DSSTOX Substance ID

DTXSID2022048
Record name Flavone
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Molecular Weight

222.24 g/mol
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Physical Description

Solid
Record name Flavone
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CAS No.

525-82-6
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Record name 4H-1-Benzopyran-4-one, 2-phenyl-
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Melting Point

100 °C
Record name Flavone
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Synthesis routes and methods I

Procedure details

A mixture of 3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone (435 mg, 0.629 mmol) and Pd(OH)2 (50 mg) in EtOAc (5 mL) was treated with hydrogen for 2 h resulting in a grey precipitate. THF was added to dissolve the precipitate and the mixture was filtered (Celite). The pad washed with THF, and the filtrate concentrated. The solid residue was recrystallised from THF/petrol to afford the bis(hemiadipate) as a colourless solid (183 mg, 50%); mp 133° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.55-1.70 (m, 8H, CH2CH2), 2.24 (t, 2H, J=7.0 Hz, CH2CO), 2.27 (t, 2H, J=7.0 Hz, CH2CO), 2.63 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 7.37 app. d, 2H, J=9.0 Hz, H3′,5′), 7.55 (dd, 1H, J5,6=8.5, J6,7=7.5, Hz, H6), 7.80 (d, 1H, J7,8=8.5 Hz, H8), 7.88 (ddd, 1H, J6,7=7.5, J7,8=8.5, J5,7=1.5 Hz, H7), 7.96 (app. d, 2H, J=9.0 Hz, H2′,6′), 8.08 (dd, 1H, J5,6=8.5, J5,7=1.5 Hz, H5); 13C NMR (125 MHz, d6-DMS) δ 23.77, 23.82, 32.6, 33.2, 33.3; 44.3 (CH2), 118.7, 122.5, 122.6, 122.7, 125.1, 126.8, 129.7, 132.9, 134.8, 152.7, 154.9, 155.1 (Ar), 170.4, 171.1, 171.4, 174.3, 174.3 (5C, C═O); IR 3059, 2940, 2873, 1768, 1706, 1504, 759 cm−1; HRMS (ESI−) m/z 509.1441, C27H25O10 [M−H]− requires 509.1442.
Name
3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Yield
50%

Synthesis routes and methods II

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.
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Flavonoids
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Reaction Step Five
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.